(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride

Description

Chemical Identity and Classification

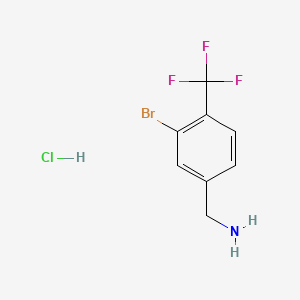

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride (CAS 1214327-18-0) is a halogenated aromatic amine derivative with the molecular formula C₈H₈BrClF₃N and a molecular weight of 290.51 g/mol . It belongs to the class of benzylamine analogs , characterized by a benzyl backbone substituted with electron-withdrawing groups (bromo and trifluoromethyl) and an amine functional group protonated as a hydrochloride salt. The compound is systematically named as 1-(3-bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride , with synonyms including (3-bromo-4-(trifluoromethyl)benzyl)amine hydrochloride .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrClF₃N |

| Molecular Weight | 290.51 g/mol |

| SMILES | C1=CC(=C(C=C1CN)Br)C(F)(F)F.Cl |

| InChI Key | VIPRXFOAJILTEI-UHFFFAOYSA-N |

Historical Development and Significance

The synthesis of halogenated benzylamines emerged in the late 20th century, driven by demand for intermediates in pharmaceuticals and agrochemicals. The introduction of trifluoromethyl groups gained prominence due to their ability to enhance metabolic stability and bioavailability in drug candidates. The specific combination of bromo and trifluoromethyl substituents on the benzylamine scaffold was first reported in the early 2000s, with optimized routes involving:

- Friedel-Crafts alkylation of trifluorotoluene derivatives.

- Reductive amination of 3-bromo-4-(trifluoromethyl)benzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃).

This compound’s significance lies in its utility as a building block for:

Structural Characteristics and Molecular Architecture

The molecule features a para-substituted benzene ring with three distinct functional groups:

- Bromo (-Br) at the meta position (C3).

- Trifluoromethyl (-CF₃) at the para position (C4).

- Methanamine (-CH₂NH₂) at the ortho position (C1), protonated as a hydrochloride salt.

Electronic Effects

Hydrogen Bonding

Stereoelectronic Comparison with Analogs

| Compound | Substituents | logP | TPSA (Ų) |

|---|---|---|---|

| 4-(Trifluoromethyl)benzylamine | -CF₃, -CH₂NH₂ | 1.87 | 26.02 |

| 3-Bromo-4-methylbenzylamine | -Br, -CH₃, -CH₂NH₂ | 2.91 | 26.02 |

| Target Compound | -Br, -CF₃, -CH₂NH₃⁺ | 3.35 | 46.03 |

The increased logP (3.35) compared to non-halogenated analogs highlights enhanced lipophilicity, making the compound suitable for blood-brain barrier penetration in CNS-targeted therapies.

Properties

IUPAC Name |

[3-bromo-4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-7-3-5(4-13)1-2-6(7)8(10,11)12;/h1-3H,4,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORZWZPMQXTRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Br)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743128 | |

| Record name | 1-[3-Bromo-4-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214327-18-0 | |

| Record name | 1-[3-Bromo-4-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:

Bromination: The starting material, 4-(trifluoromethyl)aniline, undergoes bromination to introduce the bromine atom at the meta position relative to the trifluoromethyl group.

Amination: The brominated intermediate is then subjected to amination to introduce the methanamine group.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid derivative can yield a biaryl compound, while nucleophilic substitution can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives may interact with biological targets, making it useful in drug discovery processes aimed at treating neurological disorders and cancers.

- Case Study : A study highlighted how trifluoromethyl-containing compounds can influence drug efficacy by enhancing lipophilicity, allowing better membrane permeability and target interaction .

Chemical Biology

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is utilized in chemical biology for photoaffinity labeling and studying protein interactions. The trifluoromethyl group is particularly effective for modifying proteins to investigate their functions.

- Data Table: Applications in Chemical Biology

| Application Type | Description | Example Use Case |

|---|---|---|

| Photoaffinity Labeling | Used to tag proteins for interaction studies | Tracing protein pathways in cellular environments |

| Fluorine NMR Studies | Evaluating protein conformations using fluorinated tags | Assessing protein dynamics under different conditions |

Material Science

The compound can be employed as a building block in the synthesis of novel materials, including polymers with enhanced electrical or optical properties due to the influence of the trifluoromethyl group.

- Research Insight : The trifluoromethyl group modifies the electronic properties of materials, which can be exploited in developing advanced coatings or electronic devices .

Synthetic Chemistry

In synthetic chemistry, this compound is used to create more complex organic molecules through various reactions, including nucleophilic substitutions and coupling reactions.

- Example Reaction Pathway :

- The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

Mechanism of Action

The mechanism of action of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Similar Compounds

Biological Activity

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the presence of bromine and trifluoromethyl groups. These functional groups are known to enhance biological activity through various mechanisms, making this compound a valuable candidate for further research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H8BrF3N·HCl

- Molecular Weight : 290.52 g/mol

The trifluoromethyl group is known to increase lipophilicity, which aids in the compound's ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, while the bromine atom can engage in halogen bonding, influencing binding affinity and specificity towards proteins or enzymes. These interactions are crucial for its potential therapeutic applications.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups can exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested for their effectiveness against Chlamydia species, demonstrating selective activity comparable to established antibiotics like penicillin .

- Anticancer Properties : The presence of halogens in drug design often correlates with enhanced anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly targeting pathways involved in cancer metabolism and bacterial resistance mechanisms.

Case Studies

Several studies highlight the biological activity of this compound:

- Study 1 : A study focusing on the synthesis of new antichlamydial agents demonstrated that derivatives with the trifluoromethyl group exhibited enhanced activity against Chlamydia compared to analogs lacking this substituent. The compound was found to be effective at concentrations lower than those required for traditional antibiotics .

- Study 2 : Research into the structure-activity relationship (SAR) revealed that modifications to the bromine and trifluoromethyl groups significantly influenced the biological efficacy of synthesized compounds. The introduction of these groups was critical for maintaining high levels of biological activity against various microbial strains .

Table 1: Biological Activity of Selected Derivatives

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride?

- Methodology :

Halogenation : Introduce bromine via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Trifluoromethylation : Utilize Umemoto’s reagent or copper-mediated cross-coupling to install the CF₃ group at the para position .

Reductive Amination : Convert the carbonyl intermediate (e.g., aldehyde) to the amine using NaBH₄ or LiAlH₄, followed by HCl salt formation .

- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., bromine deshields adjacent protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (Br/Cl) .

- Purity Assessment :

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to detect impurities (<0.5%) .

Q. How should researchers handle stability and storage of this compound?

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the amine group .

- Stability Testing :

- Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess shelf life .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs?

- Methodology :

- Substituent Variation : Replace Br with Cl or I to evaluate halogen effects on target binding .

- Linker Modification : Introduce methylene spacers or cyclic amines to alter steric/electronic profiles .

- In Vitro Assays : Test analogs against enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify IC₅₀ values .

Q. What experimental strategies elucidate interactions with biological targets?

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure compound affinity (KD values) .

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., receptor) to map binding interactions .

- Mechanistic Analysis :

- Use Western blotting or qPCR to assess downstream signaling modulation (e.g., phosphorylation, gene expression) .

Q. How can researchers resolve contradictions in biological activity data?

- Approaches :

- Replicate Experiments : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum content) .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects .

- Off-Target Screening : Use panels (e.g., Eurofins CEREP) to rule out promiscuous binding .

Q. What computational tools predict pharmacokinetic and toxicity profiles?

- In Silico Models :

- ADMET Prediction : SwissADME or ADMETLab to estimate solubility (LogS), CYP450 inhibition, and hERG liability .

- Molecular Docking : AutoDock Vina to simulate binding poses with targets (e.g., GPCRs) and prioritize analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.